molecular formula C12H11N3O2 B12611513 N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide CAS No. 918814-29-6

N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide

Katalognummer: B12611513
CAS-Nummer: 918814-29-6
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: WSIXOBJBUYULRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide is a chemical compound with a unique structure that includes an oxadiazole ring, a phenylethenyl group, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The phenylethenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and phenylethenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Phenyl-5-(2-phenylethenyl)-1,3,4-oxadiazole
  • N-Methyl-5-(2-phenylethenyl)-2H-pyrrol-2-ylidene
  • 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)

Uniqueness

N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

918814-29-6

Molekularformel

C12H11N3O2

Molekulargewicht

229.23 g/mol

IUPAC-Name

N-methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-13-12(16)11-14-10(17-15-11)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,16)

InChI-Schlüssel

WSIXOBJBUYULRI-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NOC(=N1)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.